FATP1-IN-1: A Technical Guide to its Function and Application
FATP1-IN-1: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
FATP1-IN-1 is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1), a key regulator of long-chain fatty acid uptake and metabolism. By inhibiting the intrinsic acyl-CoA synthetase activity of FATP1, FATP1-IN-1 serves as a critical tool for elucidating the role of FATP1 in various physiological and pathophysiological processes, including insulin resistance, diet-induced obesity, and inflammation. This document provides a comprehensive overview of the function of FATP1-IN-1, detailed experimental protocols for its use, and a summary of its quantitative parameters.
Introduction to FATP1 and the Mechanism of FATP1-IN-1
Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a bifunctional protein that facilitates the transport of long-chain fatty acids (LCFAs) across the plasma membrane and subsequently activates them to fatty acyl-CoAs through its acyl-CoA synthetase activity.[1][2] This process, often referred to as "vectorial acylation," is crucial for the metabolic trapping and intracellular utilization of fatty acids.[3] FATP1 is highly expressed in metabolic tissues such as adipose tissue, skeletal muscle, and heart.[4] Its activity is dynamically regulated, notably by insulin, which promotes its translocation from intracellular compartments to the plasma membrane, thereby increasing LCFA uptake.[5][6]
FATP1-IN-1, also identified as compound 5k in initial discovery studies, directly inhibits the acyl-CoA synthetase activity of FATP1.[7][8] This inhibition blocks the conversion of LCFAs to their CoA esters, which is believed to be the driving force for their transport into the cell.[3] Consequently, FATP1-IN-1 effectively reduces the cellular uptake of long-chain fatty acids in tissues and cell types where FATP1 is the predominant fatty acid transporter.
Quantitative Data
The following tables summarize the key quantitative parameters of FATP1-IN-1, providing essential data for experimental design.
Table 1: In Vitro Potency of FATP1-IN-1
| Target | Species | IC50 (µM) | Reference |
| FATP1 Acyl-CoA Synthetase Activity | Human | 0.046 | [8] |
| FATP1 Acyl-CoA Synthetase Activity | Mouse | 0.60 | [8] |
Table 2: In Vivo Pharmacokinetics of FATP1-IN-1 in Mice
| Parameter | Value | Units | Dosing | Reference |
| Cmax | 5.5 | µg/mL | 10 mg/kg, p.o. | [8] |
| AUC | 36 | µg·h/mL | 10 mg/kg, p.o. | [8] |
| Tmax | 0.33 | hours | 10 mg/kg, p.o. | [8] |
Signaling and Metabolic Pathways
The inhibition of FATP1 by FATP1-IN-1 has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of FATP1 in fatty acid metabolism and the consequences of its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments involving FATP1-IN-1.
In Vitro Acyl-CoA Synthetase Activity Assay
This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetase activity.
Objective: To determine the inhibitory effect of FATP1-IN-1 on the enzymatic activity of FATP1.
Materials:
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Recombinant human or mouse FATP1
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FATP1-IN-1 (dissolved in DMSO)
-
[1-¹⁴C]-labeled long-chain fatty acid (e.g., oleic acid)
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Coenzyme A (CoA)
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ATP
-
MgCl₂
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Bovine Serum Albumin (BSA), fatty acid-free
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
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Scintillation cocktail and vials
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Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA, and MgCl₂.
-
Prepare serial dilutions of FATP1-IN-1 in DMSO. Add the inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Add recombinant FATP1 to the mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the [1-¹⁴C]-labeled fatty acid substrate (pre-complexed to BSA).
-
Incubate the reaction for 20-30 minutes at 37°C.
-
Terminate the reaction by adding an acidic solution (e.g., 10% acetic acid in isopropanol).
-
Partition the aqueous and organic phases by adding heptane and water, followed by vortexing and centrifugation. The radiolabeled fatty acyl-CoA will remain in the aqueous phase, while the unreacted fatty acid will move to the organic phase.
-
Collect an aliquot of the aqueous phase, add to a scintillation vial with scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of FATP1-IN-1 and determine the IC50 value.
Cellular Fatty Acid Uptake Assay
This protocol describes a cell-based assay to measure the effect of FATP1-IN-1 on fatty acid uptake, for example, in 3T3-L1 adipocytes or other relevant cell lines.
Objective: To quantify the inhibition of long-chain fatty acid uptake in intact cells by FATP1-IN-1.
Materials:
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3T3-L1 adipocytes (or other cell line of interest) cultured in appropriate plates
-
FATP1-IN-1 (dissolved in DMSO)
-
Radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled (e.g., BODIPY) long-chain fatty acid
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Fatty acid-free BSA
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (optional, for studying insulin-stimulated uptake)
-
Phloretin (a general inhibitor of protein-mediated transport, as a positive control)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and culture cells to the desired confluency (for 3T3-L1, differentiate into mature adipocytes).
-
Wash the cells with serum-free medium and then with KRH buffer.
-
Pre-incubate the cells with FATP1-IN-1 (e.g., 12.5 µM) or vehicle (DMSO) in KRH buffer for a specified time (e.g., 2 hours) at 37°C.[9] Include a positive control group with phloretin.
-
For insulin-stimulated uptake, add insulin (e.g., 100 nM) during the last 30 minutes of the pre-incubation.[5]
-
Prepare the fatty acid uptake solution by complexing the labeled fatty acid with fatty acid-free BSA in KRH buffer.
-
Remove the pre-incubation buffer and add the fatty acid uptake solution to the cells.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing 0.5% BSA to remove unbound fatty acids.
-
Lyse the cells with lysis buffer.
-
For radiolabeled fatty acids, measure the radioactivity of the cell lysate using a scintillation counter. For fluorescently labeled fatty acids, measure the fluorescence using a plate reader.
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of fatty acid uptake by FATP1-IN-1.
Conclusion
FATP1-IN-1 is an invaluable research tool for investigating the multifaceted roles of FATP1 in cellular and systemic lipid metabolism. Its high potency and specificity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting fatty acid transport in metabolic diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize FATP1-IN-1 in their studies.
References
- 1. Long-chain fatty acid transport protein 1 - Wikipedia [en.wikipedia.org]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpressed FATP1, ACSVL4/FATP4 and ACSL1 increase the cellular fatty acid uptake of 3T3-L1 adipocytes but are localized on intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle [jci.org]
- 5. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetechindia.com [lifetechindia.com]
- 9. researchgate.net [researchgate.net]
